molecular formula C15H11NO3S B6390702 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid CAS No. 1261962-75-7

5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid

Cat. No.: B6390702
CAS No.: 1261962-75-7
M. Wt: 285.3 g/mol
InChI Key: RIDPQNACMVVRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid: is a heterocyclic compound that features a benzo[b]thiophene moiety fused with a nicotinic acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activity and is a common scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid typically involves the construction of the benzo[b]thiophene core followed by its functionalization. One common method is the cyclization of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another approach involves the condensation reactions such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: This compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used to study enzyme interactions and receptor binding.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, this compound can be used in the development of organic semiconductors and materials for electronic devices .

Mechanism of Action

The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid
  • 2-Phenylpyridine
  • 2-(benzo[b]thiophen-2-yl)pyridine

Comparison: 5-[Benzo(B)thiophen-2-YL]-2-methoxynicotinic acid is unique due to its combination of a benzo[b]thiophene core with a nicotinic acid derivative. This structure provides a distinct set of chemical and biological properties compared to other similar compounds. For instance, while benzo[b]thiophene-2-boronic acid is primarily used in cross-coupling reactions, this compound has broader applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c1-19-14-11(15(17)18)6-10(8-16-14)13-7-9-4-2-3-5-12(9)20-13/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDPQNACMVVRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.